molecular formula C18H24N2O4 B112975 1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine] CAS No. 752234-64-3

1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]

Cat. No.: B112975
CAS No.: 752234-64-3
M. Wt: 332.4 g/mol
InChI Key: ICAYJBMICZNBCC-UHFFFAOYSA-N
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Description

  • The Boc protecting group is introduced by treating the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
  • Methoxylation:

    • The methoxy group is typically introduced via methylation of a hydroxyl precursor using methyl iodide (MeI) or dimethyl sulfate (DMS).
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

    • Use of continuous flow reactors to enhance reaction efficiency and safety.
    • Implementation of green chemistry principles to minimize waste and environmental impact.
    • Automation and process control to ensure consistent quality and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    • Formation of the Indole Moiety:

      • The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
      • Alternatively, the indole can be constructed using palladium-catalyzed cross-coupling reactions.
    • Spirocyclization:

      • The spiro linkage is formed by reacting the indole derivative with a suitable piperidine precursor under conditions that promote cyclization, such as using a strong base or a Lewis acid catalyst.

    Chemical Reactions Analysis

    Types of Reactions: 1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

      Reduction: Reduction reactions can be used to remove oxygen functionalities or to reduce double bonds. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

      Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong acids or bases can lead to nucleophilic substitution reactions.

      Hydrolysis: The Boc protecting group can be removed via hydrolysis using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Common Reagents and Conditions:

      Oxidation: KMnO4, CrO3, H2O2

      Reduction: LiAlH4, NaBH4, catalytic hydrogenation

      Substitution: Nucleophiles like amines, thiols, or halides

      Hydrolysis: TFA, HCl, or other strong acids

    Major Products:

    • Oxidation products may include ketones, aldehydes, or carboxylic acids.
    • Reduction products typically involve alcohols or alkanes.
    • Substitution reactions yield various substituted derivatives depending on the nucleophile used.
    • Hydrolysis results in the removal of the Boc group, yielding the free amine.

    Scientific Research Applications

    1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] has several applications in scientific research:

      Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

      Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

      Medicine: Investigated as a lead compound for the development of new therapeutic agents targeting various diseases.

      Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of more complex molecules.

    Comparison with Similar Compounds

      1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

      1’-Boc-1,2-dihydro-5-hydroxy-2-oxo-spiro[3H-indole-3,4’-piperidine]: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and reactivity.

      1’-Boc-1,2-dihydro-5-chloro-2-oxo-spiro[3H-indole-3,4’-piperidine]: The chloro substituent can significantly change its electronic properties and reactivity.

    Uniqueness: The presence of the methoxy group in 1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine] imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.

    Properties

    IUPAC Name

    tert-butyl 5-methoxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-9-7-18(8-10-20)13-11-12(23-4)5-6-14(13)19-15(18)21/h5-6,11H,7-10H2,1-4H3,(H,19,21)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ICAYJBMICZNBCC-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)OC)NC2=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H24N2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70591839
    Record name tert-Butyl 5-methoxy-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70591839
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    332.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    752234-64-3
    Record name tert-Butyl 5-methoxy-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70591839
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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